N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic compounds, which are notable for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. This article provides a detailed comparison of its structural and physicochemical properties with closely related analogs, leveraging available synthetic, spectral, and computational data from diverse sources.
Properties
IUPAC Name |
N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-20(21(27)23-17-8-4-15(5-9-17)14(2)26)29-22-24-19(12-25(13)22)16-6-10-18(28-3)11-7-16/h4-12H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBACLWDYTUANRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore the compound's synthesis, structural characteristics, and various biological activities, supported by data tables and research findings.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₂O₃S. The compound features an imidazo[2,1-b][1,3]thiazole core that is substituted with an acetyl group and a methoxy group. These functional groups significantly influence its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[2,1-b][1,3]thiazole scaffold followed by the introduction of the acetyl and methoxy substituents. The synthetic pathways are crucial for optimizing the yield and purity of the final product.
Biological Activities
This compound exhibits a range of biological activities. Below are some key findings from recent studies:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. Its effectiveness was evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon) | 23.30 ± 0.35 | |
| Jurkat (Leukemia) | 18.50 ± 0.40 | |
| J774A.1 (Macrophage) | 15.60 ± 0.30 |
The presence of the thiazole ring and specific substitutions on the phenyl rings were found to enhance cytotoxic activity.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its anticonvulsant properties:
- Model Used : PTZ-induced seizures in rodents.
- Results : The compound demonstrated significant protection against seizures comparable to standard anticonvulsants like sodium valproate .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound's unique structure allows it to inhibit cell proliferation effectively.
- Antimicrobial Efficacy : A comparative study with known antibiotics showed that this compound could serve as a lead for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Core Structural Features
The target compound features:
- Imidazo[2,1-b][1,3]thiazole core : A fused bicyclic system that enhances π-π stacking interactions in biological targets.
- 3-Methyl group : Enhances steric bulk, possibly affecting membrane permeability.
- N-(4-Acetylphenyl)carboxamide : The acetyl group introduces polarity and hydrogen-bonding capacity.
Comparison with Key Analogs
Analog 1 : N-(3-Chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (G677-0184)
- Substituent : 3-Chlorophenyl instead of 4-acetylphenyl.
- Key Differences :
- Electron Effects : Chlorine (electron-withdrawing) vs. acetyl (moderately electron-withdrawing).
- Hydrogen Bonding : Lacks the acetyl’s carbonyl group, reducing H-bond acceptor count (4 vs. 5).
- Physicochemical Properties :
- Molecular Weight: 397.88 vs. ~423 (estimated for target).
- logP: 5.17 (higher lipophilicity vs. target’s acetyl group, which may lower logP).
- Solubility (logSw): -5.65 (poor aqueous solubility, similar to target).
Analog 2 : 6-(4-Fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide (G677-0124)
- Substituents : 4-Fluorophenyl at position 6; 3-(trifluoromethyl)phenyl on carboxamide.
- Key Differences :
- Fluorine Effects : Fluorine enhances metabolic stability and electronegativity.
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects and steric bulk.
- Molecular Weight: 419.4 vs. target (~423).
- logP: Estimated >5 (higher than target due to trifluoromethyl).
Analog 3 : N-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Substituent : 4-Ethoxyphenyl instead of 4-acetylphenyl.
- Key Differences :
- Ethoxy vs. Acetyl : Ethoxy is electron-donating, reducing polarity and H-bond capacity.
- logP: Likely higher than target (ethoxy less polar than acetyl).
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of imidazo-thiazole cores via cyclization of thioamide intermediates. Key steps include:
- Coupling reactions : Use palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like dimethylformamide (DMF) to introduce aryl substituents at the 6-position of the imidazo-thiazole core .
- Amide bond formation : React the carboxylate intermediate with 4-acetylaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the carboxamide moiety .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–100°C) and catalyst loading to improve yields (typically 50–70%) .
Q. How is structural characterization performed for this compound, and what critical data must be reported?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include the acetyl proton (δ ~2.6 ppm) and methoxy group (δ ~3.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.4%) .
Q. What initial biological screening approaches are recommended to assess its activity?
- Methodology :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition at 10 µM to identify preliminary targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Variation of substituents : Synthesize analogs with halogens (e.g., -F, -Cl) at the 4-methoxyphenyl group to enhance lipophilicity and target binding .
- Core modifications : Replace the imidazo-thiazole with pyrazolo-thiazole cores to assess scaffold flexibility .
- Data analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What computational strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?
- Methodology :
- Molecular dynamics simulations : Model ligand-receptor interactions over 100 ns to identify binding stability and key residues (e.g., ATP-binding pockets in kinases) .
- Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line passage number, serum concentration) .
Q. How can crystallographic data improve understanding of its 3D conformation and target interactions?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Refine structures using SHELXL .
- Electron density maps : Analyze bond lengths and angles to validate tautomeric forms (e.g., imidazo-thiazole vs. thiazolo-imidazole) .
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Methodology :
- Prodrug design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
- Nanoformulation : Use liposomal encapsulation (e.g., DSPC/cholesterol) to improve aqueous solubility and reduce plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
